molecular formula C11H11NO2 B6600624 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1360931-98-1

5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B6600624
CAS No.: 1360931-98-1
M. Wt: 189.21 g/mol
InChI Key: VKQFHSZVAQNLJL-UHFFFAOYSA-N
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Description

5'-Hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a spirocyclic indole derivative characterized by a cyclopropane ring fused to an indole scaffold, with hydroxyl (-OH) and methyl (-CH₃) substituents at the 5' and 7' positions, respectively. Spirocyclic indoles are of significant interest in medicinal chemistry due to their structural rigidity, which enhances target binding selectivity and metabolic stability . This analysis compares the target molecule with related compounds, focusing on substituent effects, synthetic strategies, and applications in drug discovery.

Properties

IUPAC Name

5-hydroxy-7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-4-7(13)5-8-9(6)12-10(14)11(8)2-3-11/h4-5,13H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFHSZVAQNLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C23CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The spirocyclic structure can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or sulfonated indoles

Mechanism of Action

The mechanism of action of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s unique 5'-hydroxy and 7'-methyl substituents differentiate it from other spirocyclic indoles. Key analogs and their structural distinctions include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Purity Key Structural Notes References
Target Compound 5'-OH, 7'-CH₃ C₁₁H₁₁NO₂ 189.21 N/A Hydroxy (H-bond donor) and methyl (lipophilic) groups -
5'-Methoxy analog 5'-OCH₃ C₁₁H₁₁NO₂ 189.21 N/A Methoxy increases lipophilicity
6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one 6'-Br C₁₂H₁₂BrNO₂ 284.14 95% Bromine enables cross-coupling reactions
5'-Amino analog 5'-NH₂ C₁₀H₁₀N₂O 174.20 97% Amino group enhances H-bonding
5'-Chloro-1'-methyl analog 5'-Cl, 1'-CH₃ C₁₁H₁₀ClNO 207.65 95% Chloro (electron-withdrawing) and methyl at 1'
5'-Fluoro analog 5'-F C₁₀H₈FNO 177.18 N/A Fluorine improves metabolic stability
5'-(Trifluoromethyl) analog 5'-CF₃ C₁₁H₈F₃NO 227.18 N/A Strong electron-withdrawing effect

Substituent Impact Analysis :

  • Hydroxy (-OH) vs. Methoxy (-OCH₃) : The hydroxy group in the target compound enhances solubility via hydrogen bonding, whereas methoxy analogs (e.g., ) are more lipophilic, favoring membrane permeability .
  • Halogenated Derivatives : Bromo () and chloro () substituents introduce steric bulk and enable cross-coupling reactions, useful in further derivatization. The target’s hydroxy group offers reactivity for ether or ester formation.
  • Electron-Withdrawing Groups : Fluoro () and trifluoromethyl () analogs exhibit enhanced metabolic stability and altered electronic profiles compared to the hydroxy-methyl combination.
Physicochemical Properties
  • Solubility : The 5'-hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or halogenated analogs, which are more lipophilic .
  • Stability : Spirocyclic indoles with electron-withdrawing groups (e.g., CF₃, Cl) show greater thermal and oxidative stability than hydroxy/methyl-substituted derivatives .
Pharmacological Potential
  • Drug Discovery : Spirocyclic indoles are valued as bioisosteres for indoles and purines, with applications in kinase inhibitors and GPCR-targeted therapies . The hydroxy-methyl combination in the target compound may optimize interactions with polar and hydrophobic binding pockets.
  • Toxicity : Methyl and hydroxy substituents generally reduce toxicity compared to halogenated analogs, which may exhibit higher reactivity or bioaccumulation risks .

Biological Activity

5'-Hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one, also known as LP-184, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

  • Chemical Formula : C11_{11}H11_{11}N2_2O2_2
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 1360931-98-1

Research indicates that 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one exhibits its biological effects primarily through the disruption of microtubule dynamics. This disruption is critical in cancer cells as it interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis.

Key Mechanisms:

  • Microtubule Destabilization : The compound inhibits tubulin polymerization, which is essential for microtubule formation. This was evidenced by significant reductions in β-tubulin protein levels in treated cells .
  • Induction of Apoptosis : Treatment with LP-184 resulted in increased cleavage of PARP, a marker of apoptosis, indicating that the compound can trigger programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various human colorectal cancer (CRC) cell lines .

Efficacy Against Cancer Cell Lines

Several studies have evaluated the anti-proliferative effects of 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one across different cancer cell lines:

Cell Line IC50 (nM) Response to Treatment
RKO4Significant growth inhibition
HCT11626Moderate growth inhibition
HCT1510High sensitivity; resistant to vincristine
H630R120Sensitive; overexpresses ABCB1

The IC50 values demonstrate that the compound exhibits potent anti-cancer activity across various CRC cell lines, including those that are typically resistant to conventional therapies like vincristine and docetaxel .

Case Studies

In a notable study involving human colorectal cancer cells, LP-184 demonstrated significant growth inhibition and induced apoptosis after 48 hours of treatment. The study highlighted the compound's ability to affect key cellular signaling pathways involved in tumor progression:

  • c-Myc and APC Decrease : Treatment led to reduced expression levels of c-Myc and APC, both critical for cell cycle regulation and tumor suppression.
  • Heat Shock Proteins : Variations in heat shock protein expression were observed across different cell lines, suggesting a complex interaction with stress response mechanisms .

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